Wychimicin C
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Overview
Description
Preparation Methods
Wychimicin C is primarily isolated from the culture broth of Actinocrispum wychmicini strain MI503-AF4 . The synthetic routes and reaction conditions for this compound are not extensively documented, as it is typically obtained through natural extraction from the actinomycete . Industrial production methods would likely involve large-scale fermentation and extraction processes to obtain the compound in significant quantities .
Chemical Reactions Analysis
Wychimicin C undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles . The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Wychimicin C has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry . In chemistry, it is studied for its unique structure and reactivity . In biology and medicine, it is investigated for its potent antibacterial properties, especially against methicillin-resistant Staphylococcus aureus and Enterococcus faecalis/faecium .
Mechanism of Action
The mechanism of action of Wychimicin C involves its interaction with bacterial cell targets, leading to the inhibition of essential bacterial processes . The molecular targets and pathways involved in its antibacterial activity are not fully elucidated but are believed to involve disruption of cell wall synthesis and other critical bacterial functions .
Comparison with Similar Compounds
Similar compounds include other members of the wychimicin family, such as Wychimicin A, B, and D . These compounds share structural similarities but may differ in their specific antibacterial activities and mechanisms of action . Wychimicin C is unique due to its potent activity against methicillin-resistant Staphylococcus aureus and Enterococcus faecalis/faecium .
Properties
Molecular Formula |
C46H58ClNO11 |
---|---|
Molecular Weight |
836.4 g/mol |
IUPAC Name |
3-chloro-N-[(2R,3S,4S,6R)-6-[[(1R,3S,6S,7E,9R,11E,16S,17R,18S,20S,21R,22S,23Z)-14-ethyl-17,18,23-trihydroxy-3,8,20,22-tetramethyl-25,27-dioxo-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-4,7,11,14,23-pentaen-9-yl]oxy]-4-hydroxy-2-methyloxan-3-yl]-6-hydroxy-2-methylbenzamide |
InChI |
InChI=1S/C46H58ClNO11/c1-8-26-18-28-38(23(4)17-33(51)40(28)52)45(7)29(26)10-9-11-34(22(3)16-27-13-12-21(2)20-46(27)42(54)37(41(45)53)44(56)59-46)58-35-19-32(50)39(25(6)57-35)48-43(55)36-24(5)30(47)14-15-31(36)49/h9-10,12-16,18,21,23,25,27-29,32-35,38-40,49-53H,8,11,17,19-20H2,1-7H3,(H,48,55)/b10-9+,22-16+,41-37-/t21-,23+,25-,27+,28+,29?,32+,33+,34-,35+,38-,39-,40-,45-,46-/m1/s1 |
InChI Key |
IVEKQRBIUFGUSE-RZSWSVIESA-N |
Isomeric SMILES |
CCC1=C[C@H]2[C@@H]([C@H](C[C@@H]([C@@H]2O)O)C)[C@]/3(C1/C=C/C[C@H](/C(=C/[C@@H]4C=C[C@H](C[C@]45C(=O)/C(=C3/O)/C(=O)O5)C)/C)O[C@H]6C[C@@H]([C@@H]([C@H](O6)C)NC(=O)C7=C(C=CC(=C7C)Cl)O)O)C |
Canonical SMILES |
CCC1=CC2C(C(CC(C2O)O)C)C3(C1C=CCC(C(=CC4C=CC(CC45C(=O)C(=C3O)C(=O)O5)C)C)OC6CC(C(C(O6)C)NC(=O)C7=C(C=CC(=C7C)Cl)O)O)C |
Origin of Product |
United States |
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